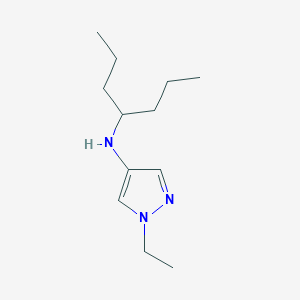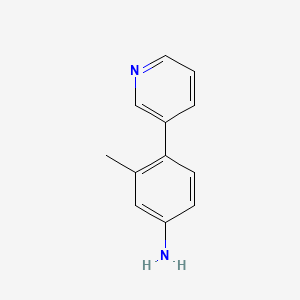
3-Methyl-4-(pyridin-3-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(pyridin-3-yl)aniline is an organic compound that belongs to the class of aromatic amines It features a pyridine ring substituted at the 3-position with a methyl group and an aniline moiety at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(pyridin-3-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylpyridine and 4-nitroaniline.
Nitration: The 3-methylpyridine undergoes nitration to form 3-methyl-4-nitropyridine.
Reduction: The nitro group in 3-methyl-4-nitropyridine is then reduced to an amino group, yielding 3-methyl-4-aminopyridine.
Coupling Reaction: Finally, 3-methyl-4-aminopyridine is coupled with 4-nitroaniline under suitable conditions to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(pyridin-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-Methyl-4-(pyridin-3-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(pyridin-3-yl)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-(pyridin-3-yl)aniline: Similar structure but with a different substitution pattern.
3-Methyl-4-(pyridin-2-yl)aniline: Similar structure but with the pyridine ring substituted at a different position.
3-Methyl-4-(pyridin-4-yl)aniline: Similar structure but with the pyridine ring substituted at the 4-position.
Uniqueness
3-Methyl-4-(pyridin-3-yl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C12H12N2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
3-methyl-4-pyridin-3-ylaniline |
InChI |
InChI=1S/C12H12N2/c1-9-7-11(13)4-5-12(9)10-3-2-6-14-8-10/h2-8H,13H2,1H3 |
InChI Key |
QRMBYKICOFCLCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


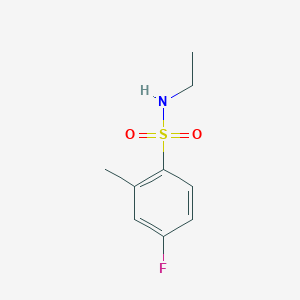
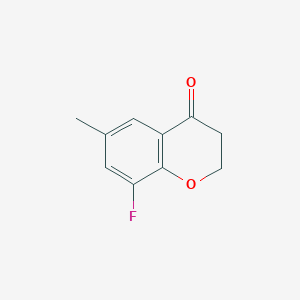
![[5-Cyclopropyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13294900.png)

![3-Amino-3-phenyl-N-[1-(pyridin-4-YL)ethyl]propanamide](/img/structure/B13294909.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]oxan-4-amine](/img/structure/B13294918.png)
![2-{2-[(3,3-Dimethylcyclohexyl)amino]ethoxy}ethan-1-ol](/img/structure/B13294925.png)
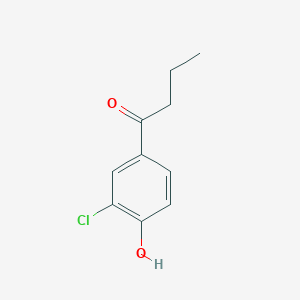
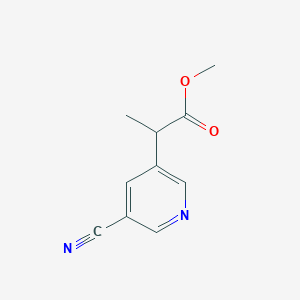
![1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13294939.png)
![1-{[(3-Chloro-2-fluorophenyl)methyl]amino}propan-2-ol](/img/structure/B13294954.png)
![2-[(1,3-Thiazol-5-ylmethyl)amino]butan-1-ol](/img/structure/B13294959.png)

